Nickel ammonium sulfate

Übersicht

Beschreibung

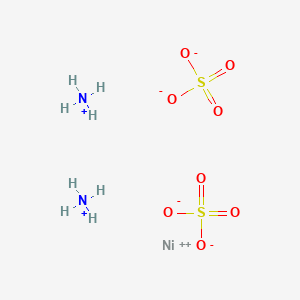

Nickel ammonium sulfate, also known as this compound, is a double salt with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O. It appears as greenish-blue crystals and is soluble in water but insoluble in ethanol. This compound is commonly used in electroplating, as an analytical reagent, and in various industrial applications .

Vorbereitungsmethoden

Nickel ammonium sulfate can be synthesized by dissolving nickel sulfate in water, acidifying the solution with sulfuric acid, and then mixing it with a saturated ammonium sulfate solution. The mixture is cooled, allowing the ammonium nickel sulfate to crystallize. The crystals are then washed with water and ethanol and dried to obtain the final product . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency required for commercial applications .

Analyse Chemischer Reaktionen

Decomposition Reactions

Thermal and chemical decomposition pathways include:

-

Thermal Breakdown : Heating above 330°C releases toxic fumes of Ni, SOₓ, and NOₓ :

-

Chlorine Gas Treatment : Blowing Cl₂ into acidic solutions (pH ≤ 4.0) oxidizes ammonia nitrogen to N₂, avoiding Ni(OH)₃ precipitation :

Complexation and Solubility Behavior

This compound exhibits pH-dependent solubility and forms coordination complexes:

-

Ammonia Complexation : In alkaline conditions, Ni²⁺ forms soluble hexaammine complexes :

-

Solubility Control : High ammonium or sulfate concentrations reduce solubility via the common-ion effect. Optimal crystallization occurs at 3–15 wt% NH₄⁺ and 8–45 wt% SO₄²⁻ .

| Solubility Factor | Effect on Crystallization |

|---|---|

| [NH₄⁺] > 15 wt% | Contamination by (NH₄)₂SO₄ |

| [SO₄²⁻] > 45 wt% | Reduced yield |

Sulfation Roasting Mechanisms

In metallurgical extraction, ammonium sulfate facilitates nickel sulfation through two pathways :

-

Direct Reaction :

-

SO₂-Mediated Sulfation :

DFT Studies : Sulfation of NiS proceeds via thermodynamically favored adsorption of SO₂ or O₂ at the NiS interface, forming NiSO₄ .

| Condition | Outcome |

|---|---|

| Temperature: 650°C | 70% Ni conversion |

| (NH₄)₂SO₄ dosage: 200% | 90% Cu extraction |

Wissenschaftliche Forschungsanwendungen

Electroplating

Overview : Nickel ammonium sulfate is predominantly used in the electroplating industry as a nickel electrolyte. It provides a stable solution for depositing nickel onto various substrates, ensuring uniform coating and improved adhesion.

Key Features :

- Electrolyte Composition : Provides a balanced ionic environment, enhancing the quality of nickel deposits.

- Environmental Impact : Nickel plating can lead to environmental concerns; thus, proper handling and disposal are crucial.

Case Study : A study highlighted the efficiency of this compound in producing high-quality nickel coatings with minimal defects compared to other nickel salts. The resulting coatings exhibited superior corrosion resistance and mechanical properties.

Ultraviolet (UV) Filters

Overview : this compound hexahydrate has been investigated for its potential use as an ultraviolet filter. Its ability to transmit UV light while maintaining thermal stability makes it suitable for optical applications.

Key Features :

- High Transmittance : Effective at transmitting UV rays around 240 nm.

- Thermal Stability : Maintains structural integrity at temperatures exceeding 85°C.

Research Findings : A patent describes a method for growing high-quality this compound crystals that serve as UV filters in missile defense systems and sensors. The crystals exhibit fewer lattice defects than traditional materials, leading to better optical performance .

Catalysis

Overview : this compound acts as a catalyst in various chemical reactions, particularly in organic synthesis and industrial processes.

Applications :

- Chemical Synthesis : Facilitates reactions that require nickel as a catalytic agent.

- Environmental Chemistry : Used in processes aimed at reducing pollutants.

Analytical Chemistry

This compound is utilized as an analytical reagent in laboratories. It aids in the determination of nickel content in various samples through techniques such as spectrophotometry.

Soil Fertilization

Due to its nitrogen content, this compound can also be used as a fertilizer, enhancing soil nutrient profiles for certain crops. However, its application must be managed carefully due to potential toxicity concerns associated with nickel.

Summary Table of Applications

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Electroplating | Uniform coatings, enhanced adhesion | High-quality nickel plating |

| UV Filters | High transmittance, thermal stability | Optical devices in defense systems |

| Catalysis | Facilitates organic reactions | Industrial synthesis processes |

| Analytical Chemistry | Nickel determination | Spectrophotometric analysis |

| Soil Fertilization | Nutrient enhancement | Fertilizer for specific crops |

Wirkmechanismus

The mechanism of action of ammonium nickel sulfate involves the interaction of nickel ions with various molecular targets. In electroplating, nickel ions are reduced to metallic nickel on the cathode surface. In biological systems, nickel ions can interact with proteins and enzymes, potentially affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Nickel ammonium sulfate is unique due to its double salt structure and specific applications. Similar compounds include:

Nickel sulfate (NiSO₄): Used in similar applications but lacks the ammonium component.

Ammonium sulfate ((NH₄)₂SO₄): Commonly used as a fertilizer and in various industrial processes.

Nickel chloride (NiCl₂): Used in electroplating and as a catalyst in organic synthesis

This compound’s unique combination of nickel and ammonium ions provides specific properties and applications that distinguish it from these similar compounds.

Eigenschaften

CAS-Nummer |

15699-18-0 |

|---|---|

Molekularformel |

H5NNiO4S |

Molekulargewicht |

173.81 g/mol |

IUPAC-Name |

azane;nickel;sulfuric acid |

InChI |

InChI=1S/H3N.Ni.H2O4S/c;;1-5(2,3)4/h1H3;;(H2,1,2,3,4) |

InChI-Schlüssel |

FWMACKPUDNZVNG-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ni+2] |

Kanonische SMILES |

N.OS(=O)(=O)O.[Ni] |

Dichte |

1.92 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

15699-18-0 |

Physikalische Beschreibung |

Nickel ammonium sulfate is a green crystalline solid. Mildly toxic, carcinogenic. When heated to decomposition it emits highly toxic fumes of metallic nickel, oxides of sulfur, and oxides of nitrogen (Lewis, 3rd ed., 1993, p. 910). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for electroplating nickel. |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

25749-08-0 |

Synonyme |

ammonium nickel sulfate ammonium nickel sulfate, hexahydrate nickel ammonium sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ANSH crystals exhibit a distinct optical transmission behavior. They demonstrate a discontinuous transmission pattern from UV to near-infrared wavelengths, with specific peaks at 250 nm, 500 nm, 875 nm, and 1425 nm [, ]. This unique characteristic, particularly the high transmission efficiency and narrow bandwidth at the 250 nm UV peak, makes ANSH a promising material for UV light filtering applications.

A: Thermogravimetric analysis reveals that ANSH exhibits a higher dehydration temperature compared to NSH. While NSH dehydrates at a lower temperature, ANSH remains stable above 96.06°C [, ]. This enhanced thermal stability broadens its potential applications in environments where temperature fluctuations are a concern.

A: Researchers have successfully employed the Sankaranarayanan-Ramasamy (S-R) method to cultivate substantial ANSH single crystals. This technique facilitated the growth of a [1 1 0] oriented crystal with a diameter of 17 mm and a length of 95 mm []. This breakthrough in crystal growth enables further exploration of its properties and potential applications.

A: Studies demonstrate the feasibility of utilizing ANSH in phytomining, specifically for nickel extraction. Research using Odontarrhena muralis, a nickel-hyperaccumulating plant, successfully synthesized ANSH crystals from the plant ash. This process yielded crystals with a purity of approximately 73%, highlighting its potential in sustainable metal extraction []. Optimizing the purification process could further enhance the purity and economic viability of this approach.

A: Ammonium nickel sulfate has demonstrated catalytic activity in the synthesis of Schiff bases, specifically facilitating reactions between benzaldehydes and amines []. Notably, this catalytic process exhibits selectivity, favoring benzaldehydes over acetophenones. This selectivity, combined with the rapid reaction rate and environmentally friendly conditions using a methanol/water solvent system, underscores its potential as a catalyst in organic synthesis.

A: Research has explored the use of apoferritin, an iron storage protein, to synthesize nickel hydroxide nanoparticles. Ammonium nickel sulfate, when introduced to an apoferritin solution under controlled pH and in the presence of dissolved carbon dioxide, facilitates the formation of nickel cores within the apoferritin cavity []. This method highlights a novel approach to fabricating nanoparticles with controlled size and morphology.

A: Research indicates the potential of ammonium salts, including ammonium nickel sulfate, in developing new technologies for processing non-ferrous metals. Studies have focused on understanding the role of the anionic hydrogen atom in ammonium bisulfate (ABS) during reactions with metal sulfates []. This research explores the formation and decomposition of intermediate Tutton salts, such as ammonium nickel sulfate, and their impact on metal extraction processes. These findings highlight the potential of ammonium salt-based methods in revolutionizing non-ferrous metallurgy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.